2-propoxy-N-(thiadiazol-5-yl)acetamide
Description
2-Propoxy-N-(thiadiazol-5-yl)acetamide is a synthetic acetamide derivative featuring a thiadiazole ring substituted at the 5-position and a propoxy group attached to the acetamide nitrogen. Thiadiazole-based compounds are widely explored in medicinal chemistry due to their diverse biological activities, including enzyme inhibition, receptor antagonism, and antimicrobial effects .
Properties
IUPAC Name |
2-propoxy-N-(thiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-2-3-12-5-6(11)9-7-4-8-10-13-7/h4H,2-3,5H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRVWDJZRLESAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)NC1=CN=NS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antibacterial Activity
One of the primary applications of 2-propoxy-N-(thiadiazol-5-yl)acetamide is its potential as an antibacterial agent. Research has indicated that thiadiazole derivatives exhibit notable antibacterial properties against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study investigated the synthesis and antibacterial activity of various thiadiazole derivatives, including this compound. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in disk diffusion assays.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus ATCC 25923 | 30 |
| This compound | E. coli ATCC 25922 | 28 |
This data indicates that the compound shows promise as a potential therapeutic agent for treating bacterial infections, especially those resistant to conventional antibiotics .
Anticancer Properties
The anticancer potential of this compound has also been explored, particularly in the context of targeting specific cancer pathways such as the Wnt/β-catenin signaling pathway.
Case Study: Cancer Cell Line Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116). The results indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis via caspase activation |
| HCT116 | 12 | Inhibition of Wnt/β-catenin signaling |
These findings suggest that the compound may act as a promising lead for developing new anticancer therapies, particularly for tumors characterized by aberrant Wnt signaling .
Mechanistic Insights
The mechanisms through which this compound exerts its effects have been a focus of research. Studies suggest that it may function by:
- Inhibiting key enzymes involved in bacterial cell wall synthesis.
- Modulating signaling pathways associated with cancer cell proliferation and survival.
Further investigations into its molecular targets are necessary to fully elucidate its pharmacological profile.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound has been optimized to enhance its biological activity. Structure-activity relationship studies have identified specific modifications that increase potency against bacterial strains and cancer cells.
Synthesis Overview
The compound can be synthesized through a multi-step process involving:
- Formation of the thiadiazole ring.
- Alkylation with propoxy groups.
- Acetylation to yield the final product.
Each step has been carefully optimized to maximize yield and purity, contributing to the compound's overall efficacy .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methoxyphenyl group in compound 54 enhances A3AR affinity due to π-π stacking and hydrophobic interactions, whereas the propoxy group in the target compound may prioritize solubility-bioavailability balance .
- Bioactivity : Thiadiazoles with electron-withdrawing groups (e.g., bromophenyl in 9c) show stronger enzyme inhibition, likely due to enhanced electrophilicity and target binding .
Receptor Binding and Selectivity
Compound 54’s high A3AR antagonism (Ki = 0.8 nM) highlights the importance of aryl substitution on the thiadiazole ring. The target compound’s propoxy group may reduce receptor affinity but improve selectivity against off-target adenosine receptors (A1, A2A) .
Enzymatic Inhibition
Docking studies for 9c (α-glucosidase inhibition) suggest bulky substituents (e.g., bromophenyl) occupy hydrophobic pockets, whereas smaller groups like propoxy might favor entropic gains via reduced steric hindrance .
Therapeutic Potential
- A3AR Antagonists: Potential applications in inflammatory diseases or cancer, leveraging receptor overexpression in pathological tissues .
- Antimicrobial Agents : Thiadiazole-acetamides with heteroaryl groups (e.g., thienyl in ) show promise against resistant pathogens .
Q & A
Q. What are the key synthetic pathways for 2-propoxy-N-(thiadiazol-5-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes, starting with the condensation of thiadiazole amines with propoxy-substituted acetyl chlorides. Critical steps include:
- Nucleophilic substitution : Reacting 5-aminothiadiazole with 2-propoxyacetyl chloride under anhydrous conditions (e.g., dry DMF, 0–5°C) to minimize side reactions .
- Purification : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) monitors progress, followed by recrystallization in ethanol to isolate the product .
- Optimization : Adjusting reaction time (5–7 hours for azide substitutions) and temperature (reflux at 80–100°C) improves yields. Catalytic bases like triethylamine enhance acylation efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the propoxy chain (δ 1.0–1.5 ppm for CH₃, δ 3.4–3.8 ppm for OCH₂) and acetamide carbonyl (δ 165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 255.1) .
- IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm functional groups .
Q. How is the biological activity of this compound assessed in preliminary assays?
- In vitro enzyme inhibition : Dose-response curves (IC₅₀) against targets like cyclooxygenase-2 (COX-2) or kinases, using fluorogenic substrates .
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins (e.g., KD values) .
- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK-293) assess selectivity and therapeutic windows .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Molecular docking : Software like AutoDock Vina models ligand-receptor binding. For example, docking into COX-2’s active site identifies key hydrogen bonds with Arg120 and hydrophobic contacts with Val523 .
- MD simulations : GROMACS simulations (50 ns) evaluate stability of the ligand-protein complex, analyzing root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in activity data across biological assays for this compound?
- Orthogonal assays : If cell-based assays conflict with enzymatic data, use SPR to validate direct binding and transcriptomics to identify off-target effects .
- Metabolic stability testing : LC-MS/MS quantifies metabolite interference (e.g., propoxy chain oxidation) that may skew activity .
- Structural analogs : Compare SAR trends; e.g., replacing the thiadiazole with triazole may clarify if activity is scaffold-dependent .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- Functional group substitutions : Replace the propoxy group with cyclopropoxy (e.g., C18H17N3OS analogs) to enhance metabolic stability .
- Bioisosteres : Swap thiadiazole with 1,3,4-thiadiazole or pyridazine to modulate electronic properties and solubility .
- Pharmacophore mapping : QSAR models identify critical features (e.g., acetamide carbonyl as a hydrogen bond acceptor) .
Q. What crystallographic methods are used to resolve the 3D structure of this compound?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use SHELXL for refinement, achieving R-factors < 0.05 .
- ORTEP-3 visualization : Analyze thermal ellipsoids to confirm bond angles and torsional strain in the propoxy chain .
- Twinned data refinement : For challenging crystals, SHELXD solves structures using high-resolution (<1.0 Å) data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
